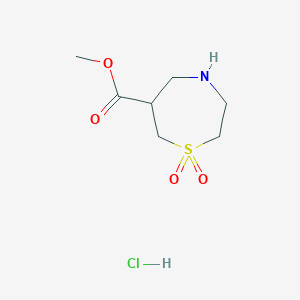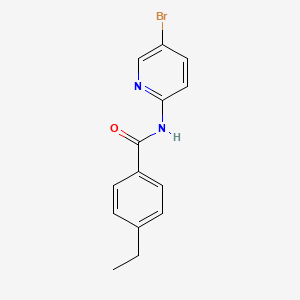![molecular formula C18H13F3N4S2 B2584392 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine CAS No. 478048-41-8](/img/structure/B2584392.png)
2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine is a complex organic compound known for its unique structural components. It features a triazole ring fused with a thienopyridine core, further embellished with a phenyl group and a trifluoromethyl group. Such compounds are of significant interest in medicinal chemistry and pharmacology due to their potential bioactivity.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of this compound generally begins with the construction of the thieno[3,2-b]pyridine core One common method involves the cyclization of appropriate precursors such as β-keto esters and thiourea under acidic conditions
Industrial production methods: : On an industrial scale, the synthesis would focus on optimizing yields and minimizing by-products. Large-scale production typically involves batch or continuous flow processes, utilizing efficient catalysts to ensure high selectivity and conversion rates. Monitoring reaction conditions such as temperature, pressure, and pH is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of reactions it undergoes: : This compound is prone to various types of chemical reactions, including:
Oxidation: : Exposure to strong oxidizing agents can lead to the oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: : Reduction reactions could target the triazole ring or the trifluoromethyl group, potentially leading to defluorination.
Substitution: : The phenyl group and trifluoromethyl group can undergo electrophilic substitution reactions, especially under the presence of strong electrophiles.
Common reagents and conditions used in these reactions
Oxidation: : Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.
Reduction: : Metal hydrides like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Conditions vary but often include the use of halogenating agents or Friedel-Crafts catalysts.
Major products formed from these reactions: : Products depend on the reaction conditions but could include sulfoxides, sulfones, defluorinated derivatives, or various substituted phenyl derivatives.
Scientific Research Applications
This compound's structure suggests multiple scientific research applications:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor, given the presence of the triazole and thienopyridine moieties which are known to interact with biological targets.
Medicine: : Explored for potential pharmacological activities such as antimicrobial, antifungal, or anti-inflammatory effects.
Mechanism of Action
The mechanism by which this compound exerts its effects is multifaceted:
Molecular targets: : Likely to interact with various enzymes and receptors due to its structural complexity, potentially inhibiting enzymatic activity or modulating receptor functions.
Pathways involved: : The trifluoromethyl and triazole groups often engage in strong interactions with biological macromolecules, influencing cellular pathways related to metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
This compound stands out due to the unique combination of a triazole ring with a thienopyridine core:
Similar compounds: : Include other triazole-containing thieno[3,2-b]pyridines and compounds with similar functional groups such as 2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]thieno[3,2-b]pyridine.
Uniqueness: : The presence of the trifluoromethyl group adds significant lipophilicity and stability, making it distinct from other analogs which might lack this group and therefore have different pharmacokinetic and pharmacodynamic properties.
This was a blast to write! Anything else on your mind?
Properties
IUPAC Name |
2-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4S2/c1-25-16(23-24-17(25)26-2)15-13(10-6-4-3-5-7-10)14-12(27-15)8-11(9-22-14)18(19,20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHALYDVMIKWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SC)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584309.png)
![Methyl 2-{[2-(4-chlorophenyl)-6-nitroquinolin-4-YL]oxy}acetate](/img/structure/B2584310.png)

![1-benzyl-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1H-indole](/img/structure/B2584312.png)







![5-((4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2584323.png)
![2-bromo-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2584326.png)
![2-Ethyl-5-((3-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2584329.png)
